An In-depth Technical Guide to 3,5,5-Trimethyl-2-hexene: Chemical Properties and Structure
An In-depth Technical Guide to 3,5,5-Trimethyl-2-hexene: Chemical Properties and Structure
For Researchers, Scientists, and Drug Development Professionals
Introduction
3,5,5-Trimethyl-2-hexene is an unsaturated hydrocarbon with the chemical formula C₉H₁₈. As a branched alkene, its chemical and physical properties are of interest in various fields of chemical research and development. This technical guide provides a comprehensive overview of the core chemical properties and structural features of 3,5,5-trimethyl-2-hexene, including detailed tables of its properties and illustrative diagrams to elucidate its structure and potential synthetic pathways.
Chemical Structure and Identification
3,5,5-Trimethyl-2-hexene is a nine-carbon alkene characterized by a double bond between the second and third carbon atoms of the main hexene chain. The structure also features three methyl group substituents at the third and fifth positions. The IUPAC name for this compound is (E)-3,5,5-trimethylhex-2-ene, indicating the stereochemistry around the double bond.[1]
Below is a summary of the key identifiers for 3,5,5-trimethyl-2-hexene:
| Identifier | Value |
| IUPAC Name | (E)-3,5,5-trimethylhex-2-ene[1] |
| Molecular Formula | C₉H₁₈[1] |
| Molecular Weight | 126.24 g/mol [1] |
| SMILES String | C/C=C(\C)/CC(C)(C)C[1] |
| InChI Key | MXAFMRHRWMAVRM-SOFGYWHQSA-N[1] |
| CAS Number | 26456-76-8[1] |
A 2D diagram of the chemical structure is provided below to visualize the arrangement of atoms.
Caption: 2D Chemical Structure of 3,5,5-Trimethyl-2-hexene.
Physicochemical Properties
A comprehensive summary of the known and computed physicochemical properties of 3,5,5-trimethyl-2-hexene is presented in the table below. It is important to note that while some experimental data is available, many of the physical properties are computationally predicted.
| Property | Value | Source |
| Molecular Weight | 126.24 g/mol | PubChem (Computed)[1][2] |
| Boiling Point | 134.1 °C at 760 mmHg (for isomer 2,5,5-trimethyl-2-hexene) | ChemNet |
| Melting Point | Not available | |
| Density | Not available | |
| Solubility in Water | 4.458 mg/L at 25 °C (for isomer 3,5,5-trimethyl-1-hexene, estimated) | The Good Scents Company[3] |
| logP (Octanol/Water Partition Coefficient) | 3.9 (Computed) | PubChem[1][2] |
| Kovats Retention Index (Semi-standard non-polar) | 968, 985, 988.6 | PubChem (Experimental)[1] |
Experimental Protocols
Synthesis
A plausible and widely used method for the synthesis of alkenes such as 3,5,5-trimethyl-2-hexene is the Wittig reaction .[4][5][6] This reaction involves the reaction of an aldehyde or ketone with a phosphorus ylide (Wittig reagent). For the synthesis of 3,5,5-trimethyl-2-hexene, the logical precursors would be pinacolone (B1678379) (3,3-dimethyl-2-butanone) and an ethylidene-triphenylphosphorane ylide.
A generalized workflow for this synthesis is depicted below:
Caption: Generalized workflow for the synthesis of 3,5,5-trimethyl-2-hexene via the Wittig reaction.
Purification
The primary method for the purification of 3,5,5-trimethyl-2-hexene, being a liquid at room temperature, is fractional distillation .[7] This technique separates compounds based on differences in their boiling points.
A general protocol for purification by fractional distillation is as follows:
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Apparatus Setup : Assemble a fractional distillation apparatus, including a distillation flask, a fractionating column, a condenser, a receiving flask, and a thermometer.
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Charging the Flask : Place the crude 3,5,5-trimethyl-2-hexene into the distillation flask along with a few boiling chips to ensure smooth boiling.
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Heating : Gently heat the distillation flask. The temperature should be carefully controlled to allow for the separation of components with different boiling points.
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Fraction Collection : Collect the distillate that comes over at the expected boiling point of 3,5,5-trimethyl-2-hexene. The boiling point of the isomeric 2,5,5-trimethyl-2-hexene (B2926433) is 134.1 °C, which can serve as an approximate reference.
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Analysis : Analyze the purity of the collected fractions using techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) or Nuclear Magnetic Resonance (NMR) spectroscopy.
Analytical Methods
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR and ¹³C NMR spectroscopy are powerful tools for the structural elucidation of 3,5,5-trimethyl-2-hexene. The expected chemical shifts and splitting patterns can be predicted based on the molecular structure.
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¹H NMR : The spectrum would be expected to show signals for the vinylic proton, the allylic protons, and the various methyl groups. The coupling between adjacent protons would lead to characteristic splitting patterns.
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¹³C NMR : The spectrum would show distinct signals for each of the nine carbon atoms in the molecule, with the carbons of the double bond appearing in the characteristic alkene region of the spectrum.
Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight and fragmentation pattern of a molecule. For 3,5,5-trimethyl-2-hexene, the molecular ion peak would be observed at an m/z corresponding to its molecular weight (126.24). The fragmentation pattern would be characterized by the loss of alkyl radicals, leading to the formation of stable carbocations.
A logical workflow for the analysis of 3,5,5-trimethyl-2-hexene is presented below:
Caption: Workflow for the structural and purity analysis of 3,5,5-trimethyl-2-hexene.
Conclusion
This technical guide has provided a detailed overview of the chemical properties and structure of 3,5,5-trimethyl-2-hexene. While experimental data for some of its physical properties remain to be fully documented in publicly accessible databases, its structural features are well-defined. The provided experimental outlines for synthesis, purification, and analysis offer a solid foundation for researchers and professionals working with this compound. Further experimental investigation is warranted to fully characterize its physicochemical properties.
References
- 1. 3,5,5-Trimethyl-2-hexene | C9H18 | CID 5365055 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 3,5,5-Trimethylhex-2-ene | C9H18 | CID 520267 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 3,5,5-trimethyl-1-hexene, 4316-65-8 [thegoodscentscompany.com]
- 4. Wittig reaction - Wikipedia [en.wikipedia.org]
- 5. Wittig Reaction [organic-chemistry.org]
- 6. 20.4. The Wittig reaction | Organic Chemistry II [courses.lumenlearning.com]
- 7. omicsonline.org [omicsonline.org]
